molecular formula C25H22ClN3O5 B2944213 5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 442649-98-1

5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No. B2944213
CAS RN: 442649-98-1
M. Wt: 479.92
InChI Key: NQPHGYAUNVZCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C25H22ClN3O5 and its molecular weight is 479.92. The purity is usually 95%.
BenchChem offers high-quality 5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

Quinoline derivatives have been explored for their antioxidant properties, as evidenced by the synthesis and evaluation of various quinolinone and pyrazolone compounds. The antioxidant efficiency of these synthesized compounds has been investigated in the context of lubricating greases, revealing their potential to decrease oxidation in these substances. Notably, the antioxidant activities of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones have been highlighted, with some derivatives showing superior antioxidant activities compared to standard antioxidants (Hussein, Ismail, & El-Adly, 2016) (Hassan, Abdel‐kariem, & Ali, 2017).

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has also been explored. Research into substituted quinazolin-2-yl)methyl nitrite derivatives has demonstrated potential activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various strains, showcasing the broad-spectrum applicability of these compounds in antimicrobial research (Chaitanya, Guguloth, Damodhar, & An, 2017).

Photovoltaic Applications

The photovoltaic properties of pyrazoloquinoline derivatives have been studied, with specific focus on their applications in organic-inorganic photodiode fabrication. These studies underscore the potential use of quinoline derivatives in the development of photovoltaic devices, indicating a promising avenue for the utilization of these compounds in energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Cancer Research

Quinoline derivatives have shown potent antiproliferative activities against various human cancer cell lines, indicating their potential as scaffolds for the development of new anticancer agents. The synthesis and preliminary evaluation of these compounds have shed light on their mechanisms of action, including the induction of apoptotic cell death, highlighting their relevance in cancer research (Cankara Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).

Corrosion Inhibition

Quinoxaline derivatives have been evaluated as corrosion inhibitors for mild steel in acidic mediums, illustrating another dimension of application for quinoline-related compounds. This research contributes to the field of materials science, offering insights into the protection of metals from corrosion, which is crucial for industrial applications (Saraswat & Yadav, 2020).

properties

IUPAC Name

5-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O5/c26-25-17(11-16-12-21-22(14-18(16)27-25)34-10-9-33-21)20-13-19(15-5-2-1-3-6-15)28-29(20)23(30)7-4-8-24(31)32/h1-3,5-6,11-12,14,20H,4,7-10,13H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPHGYAUNVZCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC3=NC(=C(C=C3C=C2O1)C4CC(=NN4C(=O)CCCC(=O)O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

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